Urea, N-(4-chlorophenyl)-N'-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]-
Description
This urea derivative features a central urea moiety (-NH-C(=O)-NH-) bridging two aromatic groups: a 4-chlorophenyl ring and a 4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl substituent. The compound’s structural complexity arises from the electron-withdrawing chlorine atom on the phenyl ring and the heavily brominated pyrazole group, which likely influences its electronic properties, solubility, and intermolecular interactions.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[4-(3,4,5-tribromopyrazol-1-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Br3ClN4O/c17-13-14(18)23-24(15(13)19)12-7-5-11(6-8-12)22-16(25)21-10-3-1-9(20)2-4-10/h1-8H,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFMXKQNMPFLJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)Cl)N3C(=C(C(=N3)Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Br3ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379116 | |
| Record name | N-(4-chlorophenyl)-N'-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219793-76-7 | |
| Record name | N-(4-chlorophenyl)-N'-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(4-chlorophenyl)-N’-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]- typically involves the reaction of 4-chlorophenyl isocyanate with 4-(3,4,5-tribromo-1H-pyrazol-1-yl)aniline. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction mixture is then stirred for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Urea, N-(4-chlorophenyl)-N’-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can lead to amine derivatives.
Scientific Research Applications
Urea, N-(4-chlorophenyl)-N’-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Urea, N-(4-chlorophenyl)-N’-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Geometry
The brominated pyrazole group in the target compound contrasts with halogenated pyrazoline derivatives reported in . For example:
- 5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde (Compound 2 in ) exhibits a dihydro-pyrazole core with bromine and fluorine substituents. Crystallographic analysis confirms planar geometries stabilized by intramolecular hydrogen bonds .
Urea vs. Thiourea Derivatives
- N-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-N′-(4-hydroxy-phenyl)thiourea (): This thiourea derivative features a pyrazole-carbonyl group and a hydroxylphenyl ring. Its crystal structure reveals intramolecular N–H···O and N–H···Cl hydrogen bonds, which stabilize a twisted conformation (dihedral angle = 60.1° between aromatic rings). The urea analog (target compound) may exhibit stronger hydrogen-bonding capacity due to the urea group’s higher polarity, though thioureas often display enhanced metal-binding properties .
Pyrazole-Carbothioamide Analog
- 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (): Replacing urea with a carbothioamide (-N–C(=S)-) group alters electronic distribution. Single-crystal X-ray data (R factor = 0.056) show a planar pyrazole-triazole core with intermolecular S···π interactions. The target urea compound’s oxygen atom may engage in stronger dipole interactions compared to sulfur .
Data Tables: Key Properties of Comparable Compounds
Research Findings and Implications
- Electronic Effects : Bromine’s electronegativity in the pyrazole ring may enhance the compound’s electrophilicity, making it reactive toward nucleophilic agents. This contrasts with fluorine-substituted analogs (), where smaller halogens favor π-stacking .
- Crystallographic Stability: The absence of hydroxyl groups (cf.
- Synthetic Challenges : Tribromination on pyrazole could complicate regioselective synthesis, as seen in ’s urea derivatives with complex heterocycles .
Biological Activity
Urea derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Urea, N-(4-chlorophenyl)-N'-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl] is a complex molecule that combines a urea moiety with chlorophenyl and tribromo-pyrazol functionalities. This article aims to elucidate its biological activity based on available research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features:
- A urea group that is known for its role in biological systems.
- A 4-chlorophenyl group which is often associated with enhanced pharmacological properties.
- A 3,4,5-tribromo-1H-pyrazole moiety that may contribute to its bioactivity.
Antimicrobial Activity
Research has demonstrated that compounds containing similar structural motifs exhibit varying degrees of antimicrobial activity. For instance, studies have shown that urea derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy can be influenced by the presence of halogen substituents like bromine and chlorine.
| Compound | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| Urea Derivative A | High | Moderate |
| Urea Derivative B | Moderate | High |
| Urea N-(4-chlorophenyl)-N'-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl] | TBD | TBD |
Note: TBD (To Be Determined) indicates that specific data for this compound is not yet available.
Anti-inflammatory Effects
The anti-inflammatory potential of urea derivatives has been explored in various studies. Compounds with similar structures have shown promise in reducing inflammation through mechanisms involving the inhibition of pro-inflammatory cytokines.
Neuropharmacological Effects
Recent studies indicate that compounds similar to Urea, N-(4-chlorophenyl)-N'-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl] may act as negative allosteric modulators at cannabinoid receptors. This suggests potential applications in treating conditions such as addiction and anxiety disorders. For example, a study showed that certain analogs could attenuate cocaine-seeking behaviors in animal models .
Case Studies
- Study on Antimicrobial Efficacy : A series of urea derivatives were screened for their antimicrobial properties using the disk diffusion method. Results indicated that certain compounds exhibited high activity against specific strains of bacteria and fungi.
- Neuropharmacological Assessment : Research focused on the interaction of urea derivatives with cannabinoid receptors revealed promising results regarding their ability to modulate receptor activity and influence behavioral outcomes in rodent models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
